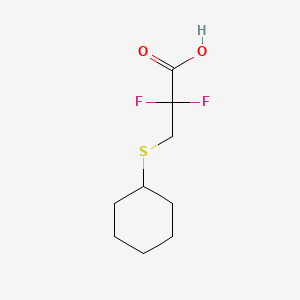
3-(Cyclohexylsulfanyl)-2,2-difluoropropanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylsulfanyl)-2,2-difluoropropanoic acid is an organic compound characterized by the presence of a cyclohexylsulfanyl group attached to a 2,2-difluoropropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylsulfanyl)-2,2-difluoropropanoic acid typically involves the introduction of the cyclohexylsulfanyl group to a 2,2-difluoropropanoic acid precursor. One common method involves the reaction of cyclohexylthiol with 2,2-difluoropropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 3-(cyclohexylsulfanyl)-2,2-difluoropropanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylsulfanyl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the cyclohexylsulfanyl group, yielding 2,2-difluoropropanoic acid.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2,2-Difluoropropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cyclohexylsulfanyl)-2,2-difluoropropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(cyclohexylsulfanyl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets. The cyclohexylsulfanyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The difluoropropanoic acid moiety may also play a role in the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexylsulfanyl)propanoic acid: Lacks the difluoro substitution, resulting in different chemical properties.
2,2-Difluoropropanoic acid: Lacks the cyclohexylsulfanyl group, affecting its reactivity and applications.
Cyclohexylsulfanylacetic acid: Similar structure but with a different backbone, leading to variations in its chemical behavior.
Uniqueness
3-(Cyclohexylsulfanyl)-2,2-difluoropropanoic acid is unique due to the combination of the cyclohexylsulfanyl group and the difluoropropanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14F2O2S |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
3-cyclohexylsulfanyl-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C9H14F2O2S/c10-9(11,8(12)13)6-14-7-4-2-1-3-5-7/h7H,1-6H2,(H,12,13) |
InChI Key |
GVSKJYHDCGOSQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SCC(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















